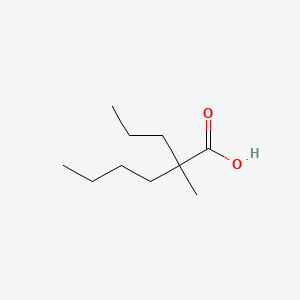

2-Methyl-2-propylhexanoic acid

Description

Structure

3D Structure

Properties

CAS No. |

31080-37-2 |

|---|---|

Molecular Formula |

C10H20O2 |

Molecular Weight |

172.26 g/mol |

IUPAC Name |

2-methyl-2-propylhexanoic acid |

InChI |

InChI=1S/C10H20O2/c1-4-6-8-10(3,7-5-2)9(11)12/h4-8H2,1-3H3,(H,11,12) |

InChI Key |

CUUQJONZHFARFJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C)(CCC)C(=O)O |

Origin of Product |

United States |

Contextualization Within Branched Chain Carboxylic Acids

Branched-chain carboxylic acids are organic acids characterized by a carbon chain that includes at least one alkyl group branching off the main chain. This structural feature imparts distinct physical and chemical properties compared to their linear isomers. researchgate.net For instance, branching typically lowers the melting point and can influence solubility and reactivity. researchgate.netmsu.edu

2-Methyl-2-propylhexanoic acid, with its methyl and propyl groups attached to the second carbon atom of the hexanoic acid backbone, is a prime example of an α,α-disubstituted carboxylic acid. This specific arrangement of substituents creates steric hindrance around the carboxylic acid group, which can influence its chemical behavior and biological interactions.

The properties of branched-chain carboxylic acids are diverse and have led to their use in various industrial applications, including the manufacturing of lubricants, paint driers, and cosmetics. researchgate.netsoftbeam.net The structure of the branching significantly impacts these applications. For example, the solubility of their metal salts, which is crucial for their function as paint driers, is dependent on the structure of the acid. researchgate.net

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 31080-37-2 |

| Molecular Formula | C10H20O2 |

| Molecular Weight | 172.26 g/mol |

| Boiling Point | 265.6 °C at 760 mmHg |

| Density | 0.914 g/cm³ |

This table presents key physicochemical properties of this compound.

Academic Significance and Contemporary Research Focus

The academic significance of 2-Methyl-2-propylhexanoic acid is largely centered on its relationship with valproic acid (2-propylpentanoic acid), a widely used anticonvulsant drug. While effective, valproic acid is associated with a significant risk of teratogenicity, meaning it can cause developmental abnormalities. This has spurred research into analogues that retain the therapeutic effects while minimizing adverse outcomes.

A pivotal area of research has demonstrated that further branching of valproate-related carboxylic acids can significantly reduce their teratogenic activity without compromising their anticonvulsant effects. nih.gov Specifically, studies have shown that the introduction of an additional methyl group at the C-2 position, as seen in this compound, leads to a marked decrease in the rates of exencephaly (a neural tube defect), embryolethality, and fetal weight retardation in animal models compared to the parent compounds. nih.gov

This line of inquiry has highlighted the critical role of the molecular structure in determining the biological activity of these compounds. The presence of a hydrogen atom at the α-carbon appears to be a key factor for teratogenicity in valproate-like compounds. By replacing this hydrogen with a methyl group, as in this compound, the teratogenic potential is significantly diminished. oup.com

Table 2: Comparative Developmental Toxicity of Selected Branched-Chain Carboxylic Acids

| Compound | Developmental Effects | Reference |

| Valproic Acid (2-Propylpentanoic Acid) | Teratogenic | nih.govoup.com |

| 2-Methylhexanoic Acid | No clear toxic effects on development | epa.gov |

| 2-Ethylhexanoic Acid | Valproate-like effects | cefic-lri.org |

| This compound | Reduced teratogenic activity | nih.gov |

This interactive table summarizes the developmental toxicity findings for several branched-chain carboxylic acids, illustrating the impact of structural modifications.

This research into the structure-activity relationship of branched-chain carboxylic acids is crucial for the rational design of safer therapeutic agents. nih.gov The findings related to this compound and its analogues offer a promising avenue for developing new antiepileptic drugs with improved safety profiles. The ongoing investigation into these compounds underscores the importance of nuanced structural modifications in modulating biological activity and achieving desired therapeutic outcomes.

Advanced Analytical and Spectroscopic Characterization of 2 Methyl 2 Propylhexanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules like 2-methyl-2-propylhexanoic acid. By analyzing the magnetic properties of atomic nuclei, specifically ¹H (proton) and ¹³C (carbon-13), detailed information about the molecular framework can be obtained.

In the ¹H NMR spectrum of this compound, the acidic proton of the carboxyl group is expected to appear as a broad singlet at a downfield chemical shift, typically around 12 ppm. pressbooks.pubdocbrown.info The chemical shift of this proton is sensitive to concentration and the solvent used due to variations in hydrogen bonding. pressbooks.pub The protons of the alkyl chains will exhibit signals in the upfield region of the spectrum.

The ¹³C NMR spectrum provides a map of the carbon skeleton. The carbonyl carbon of the carboxylic acid is characteristically found in the downfield region, generally between 165 and 185 ppm for saturated aliphatic acids. pressbooks.pub The other carbon atoms of the molecule will resonate at higher field strengths.

Predicted NMR Data for this compound

| ¹H NMR | ¹³C NMR | ||

| Predicted Chemical Shift (ppm) | Multiplicity | Predicted Chemical Shift (ppm) | Carbon Atom |

| ~12.0 | singlet | ~180-185 | C=O |

| ~2.2-2.4 | multiplet | ~45-50 | C-2 |

| ~1.2-1.6 | multiplet | ~35-40 | Methylene (propyl & hexyl) |

| ~1.1-1.3 | singlet | ~20-25 | Methyl (C-2) |

| ~0.9 | triplet | ~14 | Terminal methyls |

Note: These are predicted values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

Mass Spectrometry (MS) Techniques for Identification and Quantification (GC/MS, EI-MS)

Mass spectrometry (MS) is a powerful analytical technique used for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis. When coupled with Gas Chromatography (GC/MS), it allows for the separation and identification of individual components in a mixture.

Electron Ionization Mass Spectrometry (EI-MS) is a common ionization method used in GC/MS. In EI-MS, the sample molecules are bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern is characteristic of the molecule's structure. For this compound, the molecular ion peak would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

Common fragmentation pathways for carboxylic acids include the loss of the carboxyl group or parts of the alkyl chains. The most abundant ion in the mass spectrum, known as the base peak, often corresponds to a particularly stable fragment. docbrown.info

Predicted EI-MS Fragmentation for this compound

| m/z | Proposed Fragment | Significance |

| 172 | [C₁₀H₂₀O₂]⁺ | Molecular Ion (M⁺) |

| 157 | [M - CH₃]⁺ | Loss of a methyl group |

| 129 | [M - C₃H₇]⁺ | Loss of a propyl group |

| 115 | [M - C₄H₉]⁺ | Loss of a butyl group |

| 87 | [M - C₆H₁₃]⁺ | Loss of a hexyl group |

| 73 | ||

| 45 | [COOH]⁺ | Carboxyl group fragment |

| 43 | [C₃H₇]⁺ | Propyl fragment |

Note: The relative intensities of these fragments would need to be determined experimentally.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to the vibrations of their bonds.

For this compound, the most characteristic IR absorption is that of the carboxyl group. This gives rise to two distinct bands: a very broad O-H stretching band typically appearing in the region of 2500-3300 cm⁻¹, and a sharp, intense C=O (carbonyl) stretching band between 1700 and 1725 cm⁻¹ for a hydrogen-bonded dimer, which is the common state for carboxylic acids in the condensed phase. pressbooks.pub The C-H stretching vibrations of the alkyl groups will be observed in the 2850-3000 cm⁻¹ region.

Characteristic IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 2500-3300 (broad) | O-H stretch | Carboxylic acid |

| 2850-3000 | C-H stretch | Alkyl groups |

| 1700-1725 | C=O stretch | Carboxylic acid (dimer) |

| ~1465 | C-H bend | CH₂ |

| ~1375 | C-H bend | CH₃ |

| ~1210-1320 | C-O stretch | Carboxylic acid |

| ~920 (broad) | O-H bend | Carboxylic acid (dimer) |

Chromatographic Separation Methods (e.g., Gas Chromatography)

Gas chromatography (GC) is a premier technique for separating and analyzing volatile compounds. For carboxylic acids like this compound, direct analysis can be challenging due to their polarity, which can lead to poor peak shape and column adsorption. scholaris.calmaleidykla.lt To overcome these issues, derivatization is often employed to convert the carboxylic acid into a less polar and more volatile ester, such as a methyl or silyl (B83357) ester. lmaleidykla.ltsemanticscholar.org

The choice of GC column is critical for achieving good separation. A mid-polar to polar stationary phase, such as those containing polyethylene (B3416737) glycol (wax columns) or cyano-propyl-phenyl polysiloxane, is often suitable for the analysis of fatty acid methyl esters. The retention time of the compound will depend on its volatility and its interaction with the stationary phase.

Typical GC Parameters for the Analysis of Carboxylic Acid Methyl Esters

| Parameter | Value/Condition |

| GC Column | e.g., DB-225ms, DB-FFAP |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp. ~60-80 °C, ramp to ~220-240 °C |

| Carrier Gas | Helium or Hydrogen |

| Detector | Flame Ionization (FID) or Mass Spectrometry (MS) |

| Derivatization Agent | e.g., BF₃/Methanol (B129727), BSTFA |

Development and Validation of Analytical Methods

The development and validation of an analytical method are crucial steps to ensure that the method is reliable, accurate, and reproducible for its intended purpose. For the quantitative analysis of this compound, a method, typically GC-MS or LC-MS, must be validated according to established guidelines. nih.govfigshare.com

Key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte in a given range.

Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies in spiked samples.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This is typically expressed as the relative standard deviation (RSD).

Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected by the method.

Limit of Quantification (LOQ): The lowest concentration of an analyte that can be determined with acceptable precision and accuracy.

Specificity/Selectivity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

The validation process ensures that the analytical method is fit for purpose, whether for quality control, research, or regulatory submissions. nih.govfigshare.com

Computational Chemistry and Molecular Modeling of 2 Methyl 2 Propylhexanoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and reactivity of 2-methyl-2-propylhexanoic acid. nih.gov Methods like B3LYP with basis sets such as 6-31+G(d,p) and 6-311++G(d,p) are commonly used to analyze the conformational and electronic characteristics of carboxylic acids and their derivatives. nih.govacs.org These calculations can determine key structural parameters and atomic charges, providing a basis for understanding the molecule's stability and interaction potential. nih.gov For instance, analysis of the polar O=C-X moiety in related molecules reveals how non-planar arrangements are stabilized by intramolecular interactions. nih.govacs.org

Computational methods are powerful tools for predicting spectroscopic data, which can then be used to validate experimental findings or to characterize molecules that are difficult to synthesize or isolate.

NMR Spectroscopy: Theoretical calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts. For esters of similar branched-chain acids, the 1H-NMR spectrum is expected to show characteristic signals, such as a methyl proton singlet around 3.6 ppm for a methyl ester, while the carbonyl carbon in the 13C-NMR spectrum would appear around 170 ppm.

IR Spectroscopy: Infrared (IR) spectroscopy simulations can predict vibrational frequencies. For this compound, key predicted stretches would include the C=O stretch of the carboxylic acid group (typically ~1740 cm⁻¹ for an ester derivative) and the C-O stretch (~1200 cm⁻¹). Complementing experimental IR data with DFT calculations is crucial for accurately identifying intermediate species and understanding reaction mechanisms. bohrium.com

A summary of predicted spectroscopic shifts for a representative derivative, methyl 2-methyl-2-propylhexanoate, is presented below.

| Spectroscopic Technique | Predicted Parameter | Typical Chemical Shift/Frequency |

| 1H-NMR | Methyl Ester Protons (-OCH₃) | ~3.6 ppm |

| 13C-NMR | Carbonyl Carbon (C=O) | ~170 ppm |

| IR Spectroscopy | C=O Stretch | ~1740 cm⁻¹ |

| IR Spectroscopy | C-O Stretch | ~1200 cm⁻¹ |

Thermochemical properties, such as enthalpy of formation and vaporization, are critical for understanding the stability and phase behavior of a compound. Group-additivity and other predictive schemes, often validated by experimental techniques like transpiration or calorimetry, can be used to estimate these values for carboxylic acids. researchgate.net For example, the vaporization enthalpy of the related compound valproic acid has been determined using correlation-gas chromatography, providing a benchmark for estimating the properties of its analogues. researchgate.netresearchgate.net Computational methods can also calculate bond dissociation energies and enthalpies of formation, which are vital for predicting thermal decomposition pathways. researchgate.net

Below is a table of computationally predicted physicochemical properties for this compound.

| Property | Predicted Value |

| Molecular Weight | 172.27 g/mol |

| Boiling Point (at 760 mmHg) | 265.6 °C |

| Flash Point | 121.3 °C |

| Topological Polar Surface Area (TPSA) | 37.3 Ų |

| LogP | 3.8478 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 1 |

| Rotatable Bonds | 8 |

Data sourced from references chemsrc.comchemscene.comchemspider.com.

Prediction of Spectroscopic Parameters (e.g., NMR, IR shifts)

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are employed to explore the conformational space of flexible molecules like this compound. nih.govacs.org By simulating the movement of atoms over time, MD can reveal the most stable conformers and the dynamics of their interconversion. acs.orgnih.gov For the analogous compound valproic acid and its derivatives, MD simulations using force fields like MM+ have been used to investigate the conformational landscape. acs.org These studies often involve heating the system to high temperatures (e.g., 900 K) to overcome energy barriers and then cooling to identify low-energy conformations. acs.org Such analyses are crucial for understanding how the molecule's shape influences its biological activity, including its ability to bind to target receptors like histone deacetylases (HDACs). nih.govresearchgate.net

Quantitative Structure-Activity/Toxicity Relationship (QSAR/QSTR) Modeling for Chemical Behavior

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) models are mathematical models that relate the chemical structure of a compound to its biological activity or toxicity. birthdefectsresearch.orgarxiv.org These models are invaluable for predicting the potential effects of new or untested chemicals.

For carboxylic acids, QSAR studies have shown that properties like lipophilicity (often represented by logP) and steric parameters are key determinants of developmental toxicity. researchgate.net Research on a large set of carboxylic acids, including branched-chain variants, has indicated that developmental hazard is often linked to carbon-chain length, with 2-position branched compounds like valproic acid showing the highest hazard. researchgate.net QSAR models for anticonvulsant activity have also been developed for various chemical families, including derivatives of valproic acid. conicet.gov.ar The development of reliable QSAR/QSTR models relies on high-quality data and defined mechanistic interpretations. birthdefectsresearch.org For complex endpoints like developmental toxicity, the lack of extensive data and mechanistic knowledge can be a limiting factor. birthdefectsresearch.org

Mechanistic Studies of Chemical Reactions via Computational Methods

Computational methods, especially DFT, are instrumental in elucidating the mechanisms of chemical reactions involving carboxylic acids. nih.govrsc.orgacs.org These studies can map out entire reaction pathways, identify transition states, and calculate activation barriers, providing insights that are often difficult to obtain experimentally.

For example, computational studies have detailed the mechanisms of:

Amide bond formation: The reaction between carboxylic acids and amines, a fundamental process in chemistry, has been studied computationally to understand the role of catalysts and intermediates. rsc.org

Esterification: The mechanism of esterification of carboxylic acids catalyzed by acidic zeolites has been investigated to understand the influence of the catalyst's confined environment on reaction kinetics. bohrium.comconicet.gov.ar

Enzyme-catalyzed reactions: Hybrid quantum mechanics/molecular mechanics (QM/MM) calculations and MD simulations have been used to study the catalytic mechanism of enzymes like carboxylic acid reductases (CARs), which convert carboxylic acids to aldehydes. nih.gov These studies identify key amino acid residues involved in substrate binding and catalysis. nih.gov

Thermal decomposition: High-level computational studies have been used to propose reaction pathways and mechanisms for the thermal degradation of complex carboxylic acids, which is relevant for environmental remediation. researchgate.net

These computational approaches provide a molecular-level understanding of reactivity, selectivity, and catalysis, guiding the rational design of new catalysts and chemical processes.

Synthesis and Chemical Exploration of 2 Methyl 2 Propylhexanoic Acid Derivatives

Synthesis and Characterization of Ester Derivatives

The esterification of 2-methyl-2-propylhexanoic acid is a fundamental transformation that gives rise to a variety of ester derivatives. A common and straightforward method for synthesizing these esters is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid. masterorganicchemistry.comgithub.io The reaction is an equilibrium process, and to favor the formation of the ester, an excess of the alcohol is typically used, and any water formed during the reaction is removed. masterorganicchemistry.com

For instance, the synthesis of methyl 2-methyl-2-propylhexanoate can be achieved by reacting this compound with methanol (B129727) under acidic conditions. The general reaction is as follows:

CH₃(CH₂)₃C(CH₃)(C₃H₇)COOH + CH₃OH ⇌ CH₃(CH₂)₃C(CH₃)(C₃H₇)COOCH₃ + H₂O

The synthesis of other esters, such as ethyl, propyl, and various branched or unsaturated alcohol esters, can be accomplished using similar methodology by selecting the corresponding alcohol. google.com An alternative route to these esters involves the reaction of the corresponding 2-methyl-2-alkyl-alkanoyl chloride with an alkali alcoholate. google.com

The characterization of these ester derivatives relies on standard spectroscopic and analytical techniques. The methyl ester of this compound, for example, has been characterized by its molecular weight and other physicochemical properties. chemeo.comnist.gov Spectroscopic data from techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are crucial for confirming the structure of these esters. google.com

Below is a table summarizing key properties of some ester derivatives of this compound and related compounds.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Synthesis Method | Key Characterization Data |

| Methyl 2-methyl-2-propylhexanoate | C₁₁H₂₂O₂ | 186.29 | Fischer esterification of this compound with methanol. masterorganicchemistry.com | Molecular weight and other physicochemical properties have been determined. chemeo.comnist.gov Mass spectrum data is available. nist.gov |

| Ethyl 2-methyl-2-ethylhexanoate | C₁₁H₂₂O₂ | 186.29 | Reaction of 2-methyl-2-ethylhexanoyl chloride with an alkali ethoxide. google.com | Characterized by its fragrance profile and used in perfume compositions. google.com |

| Propyl 2-methyl-2-ethylhexanoate | C₁₂H₂₄O₂ | 200.32 | Reaction of 2-methyl-2-ethylhexanoyl chloride with an alkali propoxide. google.com | Characterized by its fragrance profile. google.com |

Synthesis and Chemical Reactivity of Amide Derivatives

The synthesis of amide derivatives of this compound opens up another significant avenue of chemical exploration. Amides are generally synthesized by reacting the carboxylic acid or its more reactive derivatives, such as acyl chlorides, with ammonia (B1221849) or primary or secondary amines.

A common laboratory-scale method for preparing amides from this compound involves a two-step process. First, the carboxylic acid is converted to its acyl chloride by reacting it with a chlorinating agent like thionyl chloride (SOCl₂). ispub.com

CH₃(CH₂)₃C(CH₃)(C₃H₇)COOH + SOCl₂ → CH₃(CH₂)₃C(CH₃)(C₃H₇)COCl + SO₂ + HCl

The resulting 2-methyl-2-propylhexanoyl chloride is a reactive intermediate that can then be treated with an appropriate amine to form the desired amide. libretexts.orglibretexts.org For example, reaction with ammonia would yield the primary amide, 2-methyl-2-propylhexanamide.

CH₃(CH₂)₃C(CH₃)(C₃H₇)COCl + 2NH₃ → CH₃(CH₂)₃C(CH₃)(C₃H₇)CONH₂ + NH₄Cl

Similarly, reaction with a primary amine, such as methylamine, would yield an N-substituted amide, like N-methyl-2-methyl-2-propylhexanamide. libretexts.org

One-pot procedures have also been developed for the synthesis of amides directly from carboxylic acids, avoiding the isolation of the acyl chloride. These methods often involve the use of coupling agents or in situ activation of the carboxylic acid. For instance, carboxylic acids can be activated with p-nitrobenzenesulfonyl chloride in the presence of triethylamine (B128534) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) to form a mixed sulfonic-carboxylic anhydride, which then readily reacts with amines to form amides in good yields. tandfonline.com Borate (B1201080) esters, such as B(OCH₂CF₃)₃, have also been shown to be effective reagents for the direct amidation of carboxylic acids with amines. acs.org

The chemical reactivity of these amide derivatives is influenced by the nature of the substituents on the nitrogen atom. The amide bond itself can undergo hydrolysis under acidic or basic conditions to revert to the carboxylic acid and the corresponding amine. The synthesis of amide derivatives of the related compound, valproic acid (2-propylpentanoic acid), has been explored for various biological applications, suggesting that the amide derivatives of this compound could also exhibit interesting chemical and biological properties. ispub.comnih.govnih.govscilit.com

| Amide Derivative | Reactants | Synthetic Method |

| 2-Methyl-2-propylhexanamide | 2-Methyl-2-propylhexanoyl chloride and ammonia | Reaction of the acyl chloride with excess ammonia. libretexts.org |

| N-Substituted 2-methyl-2-propylhexanamides | 2-Methyl-2-propylhexanoyl chloride and a primary or secondary amine | Reaction of the acyl chloride with the corresponding amine. libretexts.orglibretexts.org |

| Tertiary Amides | This compound and a secondary amine | One-pot synthesis using activating agents like p-nitrobenzenesulfonyl chloride/DMAP tandfonline.com or borate esters. acs.org |

Halogenated and Other Substituted Derivatives

The introduction of halogen atoms or other substituents onto the carbon framework of this compound can significantly alter its chemical and physical properties. Halogenated derivatives, in particular, are valuable synthetic intermediates.

The synthesis of α-halogenated carboxylic acids can be challenging for tertiary acids like this compound due to the absence of an α-hydrogen. However, related compounds have been synthesized. For example, 2-chloro-2-propylpentanoic acid is a known compound, suggesting that similar synthetic strategies could be applied to produce halogenated derivatives of this compound. google.com

Derivatives with other substitutions are also of interest. For instance, the synthesis of 2-hydroxy-2-propylhexanoic acid has been described, which can serve as a precursor for further chemical modifications. google.com The synthesis of such hydroxy acids can potentially be achieved through methods like the reaction of a suitable ketone with a cyanide source followed by hydrolysis, or through other nucleophilic addition reactions to a carbonyl group.

The presence of a halogen or other substituent can introduce new reactive sites into the molecule, allowing for a wider range of subsequent chemical transformations.

Derivatives with Modified Carbon Chains (e.g., branched, cyclic)

Modifying the carbon chain of this compound, either by introducing additional branching or by incorporating cyclic moieties, can lead to a vast array of new derivatives with tailored properties.

The synthesis of derivatives with further branching on the alkyl chains can be achieved through multi-step synthetic sequences. For example, starting with smaller building blocks and using organometallic reagents, it is possible to construct more complex carbon skeletons. The synthesis of branched-chain fatty acids is a well-established field, and these methods can be adapted to create novel analogues of this compound. acs.orgnih.gov

The incorporation of cyclic structures, such as a cyclohexyl group, can also be achieved. For instance, 2-cyclohexylpentanoic acid and its methyl and ethyl esters are known compounds. google.com The synthesis of such derivatives could potentially involve the alkylation of a cyclic precursor or the cyclization of an appropriately functionalized acyclic starting material. The presence of a cyclic group can impart rigidity to the molecule and influence its interaction with biological targets or its physical properties.

Design and Synthesis of Novel Analogues for Chemical Probes

The structural features of this compound make it an attractive starting point for the design and synthesis of novel analogues that can be used as chemical probes to investigate biological processes. The design of such probes often involves the strategic incorporation of functional groups that can interact with specific biological targets or that can be used for detection and visualization.

Inspiration for the design of such probes can be drawn from studies on related compounds. For example, derivatives of valproic acid have been synthesized and evaluated as inhibitors of histone deacetylases (HDACs). nih.gov These analogues often feature a zinc-binding group attached to the carboxylic acid end of the molecule. A similar strategy could be employed to design this compound-based HDAC inhibitors.

Furthermore, the synthesis of arginase inhibitors has been reported, which are based on α,α-disubstituted amino acids with a boronic acid moiety. mdpi.com These complex molecules highlight the potential for significant modification of the hexanoic acid backbone to create potent and selective enzyme inhibitors. The synthesis of such analogues would involve multi-step organic synthesis, potentially utilizing solid-phase techniques for the construction of more complex structures.

The design of these novel analogues often involves computational modeling to predict their binding to a target protein, followed by a carefully planned synthetic route to produce the desired compound. The synthesized analogues are then evaluated for their biological activity, providing valuable insights into the structure-activity relationships and paving the way for the development of new therapeutic agents or research tools.

Industrial and Advanced Material Applications of 2 Methyl 2 Propylhexanoic Acid Non Clinical

Role as a Key Synthetic Intermediate in Organic Synthesis

2-Methyl-2-propylhexanoic acid serves as a crucial building block in the synthesis of more complex molecules. Its branched structure is instrumental in defining the physical and chemical properties of the resulting derivatives, such as esters and salts. ontosight.ai The steric hindrance provided by the methyl and propyl groups at the alpha-position enhances the hydrolytic and thermal stability of its ester derivatives, a desirable trait in many industrial applications. google.com

As an intermediate, the acid is a precursor in the manufacturing of a variety of industrial products. ontosight.ai Neo-acids with long carbon chains are particularly useful as intermediates for products like lubricant base stocks and plasticizers. google.com The conversion of this compound into its various ester forms allows for the creation of specialty chemicals tailored for specific performance requirements in fields ranging from industrial lubricants to personal care formulations. ontosight.ai

| Derivative Class | Specific Application Area | Function of the Derivative | Reference |

|---|---|---|---|

| Esters (e.g., Polyol Esters) | Industrial Lubricants & Greases | Imparts high thermal and oxidative stability, improving lubricant lifetime. | ontosight.aigoogle.com |

| Esters | Plasticizers for Polymers | Used to create plasticizers that increase flexibility and durability in plastics. | google.comgoogle.com |

| Esters and Salts | Personal Care & Cosmetics | Acts as a building block for emollients and fragrance components. | ontosight.ai |

Applications in Polymer Science and Radiation-Curable Formulations

In the realm of polymer science, this compound and its derivatives have found utility, particularly in the formulation of advanced materials like radiation-curable inks. google.com Radiation curing is a process where liquid formulations are rapidly converted into solid polymers upon exposure to a radiation source, such as ultraviolet (UV) light.

Furthermore, esters derived from branched-chain acids are known to function as plasticizers for polymers like polyvinyl chloride (PVC). google.com These plasticizers are essential for imparting flexibility and reducing brittleness. Polyol esters of similar branched acids, such as 2-ethylhexanoic acid, are recognized for their performance characteristics, including low volatility and high thermal stability, which are advantageous in demanding polymer applications. google.com

| Application | Specific Role/Component | Key Components in Formulation | Reference |

|---|---|---|---|

| Radiation-Curable Inks | Formulation Additive | Acrylate Esters, Free-Radical Photoinitiators, Epoxy Monomers | google.comgoogle.com |

| Polymer Plasticizers | Precursor to Polyol Ester Plasticizers | Polyvinyl Chloride (PVC), Di-2-ethylhexyl phthalate (B1215562) (DEHP), Trimellitates | google.com |

Development of Chemical Reagents and Standards

The utility of this compound extends to the development of specialized chemical reagents and analytical standards. For analytical methods like gas chromatography (GC) to be accurate, they require pure, well-characterized reference compounds for calibration and identification.

While direct evidence for the acid itself as a standard is limited, its derivative, methyl 2-propylhexanoate, is utilized as a standard in analytical chemistry. The synthesis of this ester standard is achieved through the esterification of this compound with methanol (B129727). Therefore, the high-purity acid serves as the essential starting material for producing these critical analytical reagents. Its availability from chemical suppliers underscores its role in research and development, where it can be used to synthesize novel compounds or as a reference material in various chemical studies.

| Compound | Role | Application | Reference |

|---|---|---|---|

| This compound | Precursor/Starting Material | Synthesis of ester-based analytical standards for chromatography. | |

| Methyl 2-propylhexanoate | Analytical Standard | Used as a reference compound in analytical chemistry research. |

Future Research Directions and Emerging Paradigms for 2 Methyl 2 Propylhexanoic Acid

Advancements in Green Chemistry Approaches for Synthesis

The pursuit of environmentally benign and sustainable chemical production has cast a spotlight on the synthesis of 2-methyl-2-propylhexanoic acid. Traditional synthetic routes often rely on harsh conditions and reagents, prompting a shift towards greener alternatives. A significant area of research is the development of catalytic processes that are more atom-economical. For instance, palladium-catalyzed hydrocarboxylation of alkenes presents a promising, more efficient route compared to conventional direct esterification.

Biocatalysis is another cornerstone of green synthesis. The use of enzymes as catalysts offers high selectivity and operates under mild conditions, reducing energy consumption and waste generation. Research into identifying or engineering enzymes capable of synthesizing branched-chain fatty acids like this compound could revolutionize its production, making it more sustainable and cost-effective.

High-Throughput Analytical Methodologies

The need for rapid and efficient analysis of this compound and its derivatives in various matrices has driven the development of high-throughput analytical methodologies. These techniques are crucial for quality control, metabolic studies, and environmental monitoring.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool for the sensitive and selective quantification of related compounds like valproic acid in biological samples. bohrium.com This approach, often coupled with solid-phase extraction (SPE) for cleaner extracts, allows for low quantification limits and is suitable for pharmacokinetic studies. bohrium.com Gas chromatography-mass spectrometry (GC-MS) is another key technique for the characterization and purity assessment of related esters. The development of multi-analyte methods enables the simultaneous determination of a large number of substances, which is particularly useful in complex sample analysis. researchgate.net These high-throughput methods are essential for generating large datasets needed for modern research approaches.

Systems Biology Approaches to Metabolic Networks

Understanding the metabolic fate and biological effects of this compound is a complex challenge that is being addressed through systems biology. This approach integrates various data types to construct comprehensive models of metabolic networks, providing insights into how the compound interacts with biological systems. hmdb.ca

Transcriptomics, a key tool in systems biology, has been used to study the effects of structurally similar branched-chain carboxylic acids. researchgate.net By analyzing changes in gene expression in different cell types, researchers can identify the metabolic pathways and cellular processes affected by these compounds. researchgate.net This information can help to elucidate the compound's mechanism of action and potential biological activities. researchgate.net Such studies have shown that the transcriptional profile can vary significantly depending on the specific structure of the branched-chain acid, highlighting the importance of detailed metabolic network analysis for understanding the biological implications of this compound. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Chemical Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research, and the study of this compound is no exception. These computational tools are being employed to predict the properties and activities of novel chemical entities, accelerating the design and discovery process.

ML models can be trained on existing data to predict various chemical properties, such as toxicity, based on molecular descriptors. researchgate.net For instance, decision tree, random forest, and k-nearest neighbor algorithms have been used to build predictive models for the toxicity of carboxylic acids. researchgate.net Furthermore, AI can assist in designing new molecules with desired properties. By learning from vast chemical datasets, ML algorithms can suggest novel structures, including derivatives of this compound, that are optimized for specific applications. acs.orgtandfonline.com This integration of AI and ML has the potential to significantly reduce the time and cost associated with the development of new chemicals. beilstein-journals.orgresearchgate.net

Exploration of Unconventional Reaction Pathways and Catalysis

The synthesis of complex molecules like this compound often requires the exploration of unconventional reaction pathways and novel catalytic systems. Researchers are moving beyond traditional methods to discover more efficient and selective synthetic routes.

Transition-metal catalysis is a major focus, with ongoing efforts to develop new catalysts for C-C bond formation and functionalization. acs.org For example, photoredox catalysis combined with nickel catalysis has emerged as a powerful method for cross-coupling reactions, enabling the use of readily available starting materials. researchgate.net The exploration of reactions in unconventional media or under unique conditions, such as using low-pressure CO2 for carboxylation, is also an active area of research. acs.org These innovative approaches could lead to breakthroughs in the synthesis of this compound and its analogues, opening up new possibilities for their application. google.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.